molecular formula C6H13ClO B14248981 i-Butyl vinyl ether hydrochloride CAS No. 378230-28-5

i-Butyl vinyl ether hydrochloride

Cat. No.: B14248981
CAS No.: 378230-28-5
M. Wt: 136.62 g/mol
InChI Key: TVNROHWNXQPHTC-UHFFFAOYSA-N
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Description

i-Butyl vinyl ether hydrochloride (chemical formula: C₆H₁₁O·HCl) is a reactive organochlorine compound derived from the acid-catalyzed reaction of isobutanol with vinyl chloride or vinyl acetate. It is characterized by its ether and vinyl functional groups, making it a versatile intermediate in organic synthesis and polymerization processes . Key properties include:

  • Molecular weight: 100 g/mol (base ether) + 36.46 g/mol (HCl) = ~136.46 g/mol.
  • Density: ~0.77 g/cm³ (for the base ether) .
  • Solubility: Sparingly soluble in water but miscible with organic solvents like benzene and ethanol .
  • Applications: Primarily used in copolymerization with vinyl chloride to produce specialty resins and as a precursor in radical-mediated reactions .

Properties

CAS No.

378230-28-5

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-ethenoxy-2-methylpropane;hydrochloride

InChI

InChI=1S/C6H12O.ClH/c1-4-7-5-6(2)3;/h4,6H,1,5H2,2-3H3;1H

InChI Key

TVNROHWNXQPHTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC=C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

i-Butyl vinyl ether hydrochloride can be synthesized through several methods. One common method involves the reaction of acetylene or calcium carbide with alcohols . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is often produced using the Reppe process, which involves the reaction of acetylene with isobutanol . This method is efficient and allows for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

i-Butyl vinyl ether hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other useful compounds.

    Substitution: The ether group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions include various ethers, alcohols, and substituted vinyl compounds .

Scientific Research Applications

i-Butyl vinyl ether hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of i-Butyl vinyl ether hydrochloride involves its reactivity with various chemical species. The compound can undergo polymerization reactions, where the vinyl group reacts with other monomers to form long polymer chains. This reactivity is influenced by the presence of catalysts and the specific conditions under which the reactions are carried out .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Reactivity

Compound Molecular Formula Functional Groups Key Reactivity
i-Butyl vinyl ether C₆H₁₂O Ether, vinyl Radical polymerization, acid-catalyzed alkylation, copolymerization with PVC .
n-Butyl vinyl ether C₆H₁₂O Ether, vinyl Similar reactivity but lower steric hindrance; higher SOA yields in ozonolysis .
t-Butyl vinyl ether C₆H₁₂O Ether, vinyl Steric hindrance reduces polymerization rates; inert in radical reactions .
Ethyl vinyl ether C₄H₈O Ether, vinyl Faster polymerization kinetics; used in adhesives and coatings .

Physical and Atmospheric Properties

Data from ozonolysis studies (300 ppb initial mixing ratio) :

Compound SOA Yield (Y) at M₀ = 10 μg/m³ Key Fragmentation Peaks (m/z) Stability in Air
i-Butyl vinyl ether 0.25–0.35 402, 356, 310, 264, 218 Moderate oxidation
n-Butyl vinyl ether 0.40–0.50 286, 240, 194, 148, 102 High oxidation
t-Butyl vinyl ether <0.10 357, 403, 449, 495 Low reactivity

SOA = Secondary Organic Aerosol; M₀ = Aerosol Mass.

Polymerization and Copolymer Performance

i-Butyl vinyl ether hydrochloride is copolymerized with vinyl chloride (VC) to form chloroether resins , which exhibit superior adhesion to PVC substrates and tolerance for aromatic hydrocarbons compared to chlorinated rubber or polyolefins . Key performance metrics:

Property Chloroether Resin (VC + i-BuVE) Chlorinated Rubber Chlorinated Polyolefin
Viscosity (cP) 15–60 100–200 50–150
Chlorine Content ~45% ~65% ~30%
Thermal Stability High Moderate Low

Research Findings and Contradictions

  • Atmospheric Impact : i-Butyl vinyl ether has lower SOA yields than n-butyl analogs, suggesting reduced environmental persistence .

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